An In-Depth Technical Guide to the Chemical Properties of 7-Methyl-5-methoxybenzothiophene
An In-Depth Technical Guide to the Chemical Properties of 7-Methyl-5-methoxybenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
Benzothiophene and its derivatives represent a significant class of sulfur-containing heterocyclic compounds that are a cornerstone in medicinal chemistry.[1][2] The structural resemblance of the benzothiophene scaffold to endogenous molecules allows for diverse biological activities, making it a privileged structure in drug discovery.[3] These compounds have been successfully developed into therapeutics for a range of conditions, demonstrating activities such as antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][4] The electron-rich nature of the benzothiophene ring system, coupled with its planar structure, facilitates binding to various enzymes and receptors, thereby modulating their biological function.[5] This guide focuses on the specific chemical properties of 7-Methyl-5-methoxybenzothiophene, a polysubstituted derivative with potential for further exploration in drug development programs.
Molecular Structure and Physicochemical Properties
7-Methyl-5-methoxybenzothiophene possesses a fused bicyclic system comprising a benzene ring and a thiophene ring. The molecule is substituted with a methyl group at the 7-position and a methoxy group at the 5-position of the benzothiophene core.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₀H₁₀OS | - |
| Molecular Weight | 178.25 g/mol | - |
| CAS Number | 1388033-29-1 | - |
| Appearance | Likely a solid at room temperature | Analogy |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) and poorly soluble in water. | Analogy |
Proposed Synthesis of 7-Methyl-5-methoxybenzothiophene
While a specific, detailed experimental protocol for the synthesis of 7-Methyl-5-methoxybenzothiophene is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of polysubstituted benzothiophenes.[6][7][8] A common and versatile approach involves the cyclization of a suitably substituted precursor.
A potential synthetic pathway could start from a substituted thiophenol and a carbonyl compound. For instance, the reaction of 4-methoxy-2-methylbenzenethiol with an appropriate two-carbon electrophile, followed by cyclization, would yield the desired benzothiophene core.
Alternatively, a multi-step synthesis starting from a substituted benzene derivative could be employed. This might involve the introduction of the sulfur-containing ring through various cyclization strategies, such as those involving the reaction of an ortho-halo-alkenylbenzene with a sulfur source or the acid-catalyzed cyclization of an arylthiomethyl ketone.[9][10] The choice of a specific route would depend on the availability of starting materials and the desired scale of the synthesis.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of 7-Methyl-5-methoxybenzothiophene.
Spectroscopic Characterization (Predicted)
The structural elucidation of 7-Methyl-5-methoxybenzothiophene would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. The aromatic protons on the benzene and thiophene rings will likely appear as multiplets or doublets in the range of δ 6.8-7.8 ppm. The methyl protons should present as a sharp singlet at approximately δ 2.5 ppm, and the methoxy protons as a singlet around δ 3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region of δ 110-140 ppm. The carbon of the methyl group should appear around δ 21 ppm, and the methoxy carbon at approximately δ 55 ppm.
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 178, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group (m/z 163) and a methoxy group (m/z 147).
Chemical Reactivity
The reactivity of 7-Methyl-5-methoxybenzothiophene is governed by the electron-rich nature of the benzothiophene ring system, further enhanced by the electron-donating methoxy group.
Electrophilic Aromatic Substitution
The benzothiophene ring is susceptible to electrophilic aromatic substitution reactions.[11][12][13] The presence of the methoxy group at the 5-position and the methyl group at the 7-position will direct incoming electrophiles to specific positions on the benzene ring. The methoxy group is a strong activating group and will primarily direct electrophiles to the ortho and para positions relative to it. The methyl group is a weaker activating group. Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions of the benzothiophene ring.
Diagram of Electrophilic Substitution Sites:
Caption: Predicted sites of electrophilic attack on 7-Methyl-5-methoxybenzothiophene.
Common electrophilic substitution reactions include:
-
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen atom at the 4- or 6-position.
-
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield nitro-substituted derivatives.
-
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, would introduce acyl or alkyl groups onto the benzene portion of the molecule.
Metalation
Directed ortho-metalation is another important reaction for functionalizing benzothiophenes. The methoxy group can act as a directing group for lithiation, allowing for the introduction of a variety of electrophiles at the position ortho to the methoxy group.
Potential Applications in Drug Discovery
The 7-Methyl-5-methoxybenzothiophene scaffold holds promise for the development of novel therapeutic agents. The benzothiophene core is present in several approved drugs and clinical candidates.[1][3] The specific substitution pattern of this molecule could be tailored to interact with various biological targets. For example, benzothiophene derivatives have been investigated as kinase inhibitors, estrogen receptor modulators, and agents targeting other cellular pathways implicated in diseases such as cancer and inflammatory disorders.[2][4][5] The methoxy and methyl groups can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
7-Methyl-5-methoxybenzothiophene is a polysubstituted benzothiophene with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties can be reliably predicted based on the well-established chemistry of the benzothiophene scaffold and its derivatives. This guide provides a comprehensive overview of its structure, proposed synthesis, predicted spectroscopic characteristics, and expected reactivity, offering a solid foundation for researchers and scientists interested in exploring the potential of this and related molecules. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.
References
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed Central. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry. (2017). ResearchGate. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Ingenta Connect. [Link]
-
Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. (2020). PubMed Central. [Link]
-
Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. (2002). PubMed. [Link]
-
A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022). Taylor & Francis Online. [Link]
-
Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted. (2002). National Taiwan University Scholars. [Link]
-
A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. (2013). ResearchGate. [Link]
-
Supplementary Material for. (2016). Figshare. [Link]
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. (2016). Journal of the American Chemical Society. [Link]
-
Reactivity of[1]Benzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions. (2004). ResearchGate. [Link]
-
An efficient one-pot method for the preparation of polysubstituted benzothiophenes. (2002). The Journal of Organic Chemistry. [Link]
-
Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). PubMed Central. [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). ResearchGate. [Link]
-
The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. (2020). ResearchGate. [Link]
- Process for the synthesis of benzo[b]thiophenes. (1996).
- Process for the synthesis of benzothiophenes. (1999).
-
13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0194723). (n.d.). NP-MRD. [Link]
-
5-METHYLBENZO-[B]-THIOPHEN - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
13C NMR Spectrum (PHY0100507). (n.d.). PhytoBank. [Link]
- Benzo[b]thiophene derivatives. (1994).
-
Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α - and β-positions of benzofuran and benzothiophen in electrophilic substitutions. (1971). RSC Publishing. [Link]
-
Mass spectra of benzothiophene derivatives extracted from a... (2001). ResearchGate. [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives. (2018). ResearchGate. [Link]
- PROCESS AND INTERMEDIATES FOR THE PREPARATION OF BENZO[B]THIOPHENE COMPOUNDS. (2015).
-
5-Methoxy-1-benzothiophene. (n.d.). PubChem. [Link]
-
5-Methylbenzo(b)thiophene. (n.d.). PubChem. [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]
-
Benzo[b]thiophene, 5-methyl-. (n.d.). NIST WebBook. [Link]
-
Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. (2016). Biogeosciences. [Link]
-
Benzo[b]thiophene, 5-methyl-. (n.d.). NIST WebBook. [Link]
-
18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. [Link]
- Process for preparing 5-hydroxy[b]thiophene-3-carboxylic acid derivatives. (2005).
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). PNAS. [Link]
-
1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). (2013). ResearchGate. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 10. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 11. Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α- and β-positions of benzofuran and benzothiophen in electrophilic substitutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
